molecular formula C9H13ClN2O2 B159870 2,4-Dimethoxy-benzamidine hydrochloride CAS No. 131947-81-4

2,4-Dimethoxy-benzamidine hydrochloride

Cat. No. B159870
M. Wt: 216.66 g/mol
InChI Key: XHFJFBDPLBHYHR-UHFFFAOYSA-N
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Description

2,4-Dimethoxy-benzamidine hydrochloride is a chemical compound with the CAS Number: 131947-81-4 . It has a molecular weight of 216.67 and its molecular formula is C9H13ClN2O2 . It is a white solid .


Molecular Structure Analysis

The Inchi Code for 2,4-Dimethoxy-benzamidine hydrochloride is 1S/C9H12N2O2.ClH/c1-12-6-3-4-7 (9 (10)11)8 (5-6)13-2;/h3-5H,1-2H3, (H3,10,11);1H . The InChI key is XHFJFBDPLBHYHR-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,4-Dimethoxy-benzamidine hydrochloride is a white solid . Its molecular weight is 216.67 and its molecular formula is C9H13ClN2O2 .

Scientific Research Applications

Antitumor Activity

2,4-Dimethoxy-benzamidine hydrochloride derivatives have been explored for their potential in targeting cancer stem cells. One study synthesized novel compounds showing significant antitumor activity against colon cancer stem cells, highlighting the potential of these derivatives in cancer research. These compounds exhibited an in vitro anti-proliferative effect and demonstrated an inhibitory effect on tumor growth in a LOVO xenograft model in nude mice (Bhat, Al‐Dhfyan, & Al-Omar, 2016).

Antimicrobial and Antioxidant Activities

Research into 2,4-dimethoxy-benzamidine hydrochloride derivatives has also extended to the synthesis of benzamide compounds with promising antimicrobial and antioxidant activities. A series of novel benzamide compounds derived from 2,3-dimethoxybenzoic acid showed significant in vitro antioxidant activity and demonstrated effective antibacterial activity against several strains of gram-positive and gram-negative bacteria (Yakan, Cakmak, Kutuk, Yenigun, & Ozen, 2020).

Oxytocin Receptor Antagonism

One specific derivative, SSR126768A, characterized as a potent and selective oxytocin receptor antagonist, demonstrated effectiveness in preventing preterm labor. This research suggests potential therapeutic applications for 2,4-dimethoxy-benzamidine hydrochloride derivatives as tocolytic agents for the management of preterm labor (Serradeil-Le Gal et al., 2004).

Antidiabetic Effects

Additionally, derivatives of 2,4-dimethoxy-benzamidine hydrochloride have been investigated for their antidiabetic effects. One study identified a potent anti-diabetic agent, 2,5-dimethoxy(4-methoxyphenyl)benzamide (DMPB), which significantly increased glucose uptake in muscle cells and showed potential as an anti-diabetic substance (Hwang, Kim, & Choi, 2015).

Synthesis of Medical Intermediates

The synthesis of medical intermediate molecules like 2,5-dimethoxy-4-ethylthio-benzeneethanamine from 1,4-dimethoxybenzene illustrates the utility of 2,4-dimethoxy-benzamidine hydrochloride derivatives in the preparation of compounds of interest in psychotic and schizophrenic psychosis treatment (Zhimin, 2003).

Corrosion Inhibition

Furthermore, methoxy-substituted phenylthienyl benzamidine derivatives have demonstrated efficacy as corrosion inhibitors for carbon steel in hydrochloric acid medium, showing the versatility of 2,4-dimethoxy-benzamidine hydrochloride derivatives in industrial applications (Fouda, Nawar, Ismail, Zaher, & Abousalem, 2020).

Safety And Hazards

The safety data sheet for 2,4-Dimethoxy-benzamidine hydrochloride indicates that it is not a hazardous substance or mixture according to Regulation (EC) No 1272/2008 . It does not contain any components considered to be either persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher .

properties

IUPAC Name

2,4-dimethoxybenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-12-6-3-4-7(9(10)11)8(5-6)13-2;/h3-5H,1-2H3,(H3,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJFBDPLBHYHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=N)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624888
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxy-benzamidine hydrochloride

CAS RN

131947-81-4
Record name 2,4-Dimethoxybenzene-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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